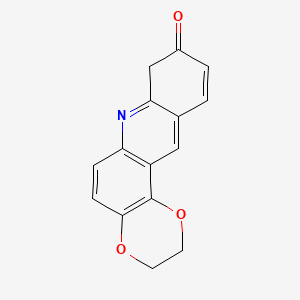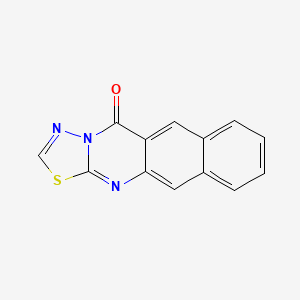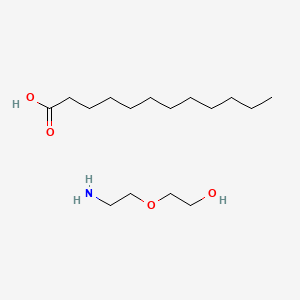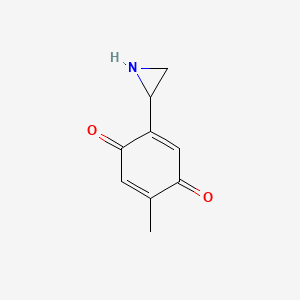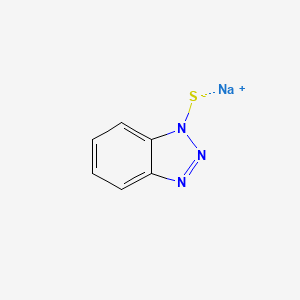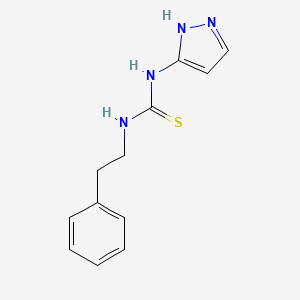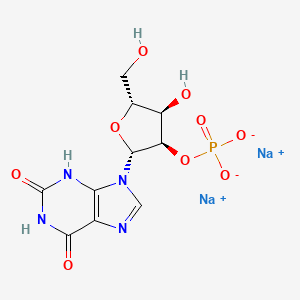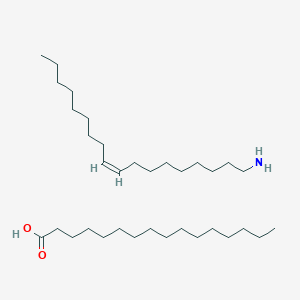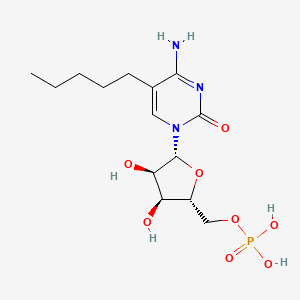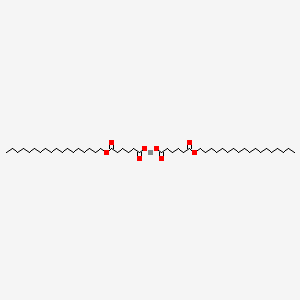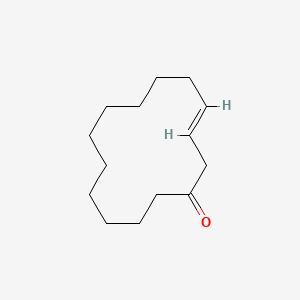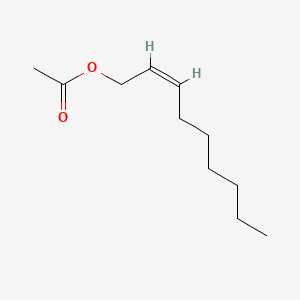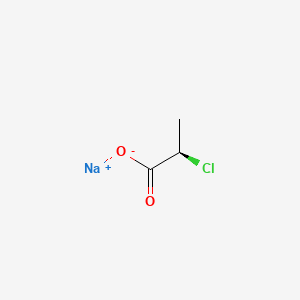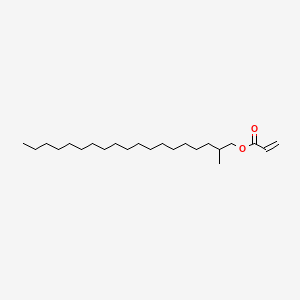
2-Methylnonadecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonadecyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, which imparts unique properties making it valuable in various industrial applications. Acrylates, including this compound, are widely used in the production of polymers, coatings, adhesives, and other materials due to their ability to undergo polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylnonadecanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for the exothermic esterification reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonadecyl acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield acrylic acid and 2-Methylnonadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products:
Polymerization: Produces poly(this compound), a polymer with applications in coatings and adhesives.
Hydrolysis: Yields acrylic acid and 2-Methylnonadecanol.
Transesterification: Results in the formation of different acrylate esters depending on the alcohol used
Scientific Research Applications
2-Methylnonadecyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with tailored properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in medical adhesives and coatings for biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The primary mechanism of action for 2-Methylnonadecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process can be initiated by heat, UV light, or chemical initiators. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Comparison with Similar Compounds
2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Butyl acrylate: Commonly used in the production of paints and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and resins.
Uniqueness of 2-Methylnonadecyl Acrylate: this compound is unique due to its long carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring durable and water-resistant coatings and adhesives .
Properties
CAS No. |
93804-56-9 |
|---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(3)21-25-23(24)5-2/h5,22H,2,4,6-21H2,1,3H3 |
InChI Key |
FCAXOVLLASPKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


